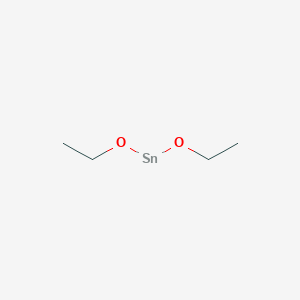

Ethanolate;tin(2+)

Description

Contextual Overview of Organotin Chemistry and Metal Alkoxides

Organotin chemistry, a subfield of organometallic chemistry, focuses on the study of chemical compounds that contain at least one tin-carbon (Sn-C) bond. wikipedia.org The field has a rich history, with the first organotin compound, diethyltin (B15495199) diiodide, being discovered by Edward Frankland in 1849. wikipedia.orglupinepublishers.com The versatility of tin arises from its position in Group 14 of the periodic table, allowing it to form compounds in both +2 and +4 oxidation states. gelest.comnumberanalytics.com Organotin compounds of the formula RₙSnY₄₋ₙ (where R is an organic group and Y can be a variety of substituents) have found widespread applications, notably as stabilizers for polymers like PVC and as catalysts in various industrial processes. wikipedia.orglupinepublishers.com

A significant class of tin compounds is the metal alkoxides, which are characterized by a bond between the metal and an alkoxy group (-OR). Tin alkoxides, particularly those of Sn(IV), are generally prepared through the reaction of an organotin halide with a sodium salt of an alcohol or by the reaction of an organotin oxide with an alcohol. gelest.com These compounds are known for their role as intermediates and catalysts in organic synthesis. gelest.comnumberanalytics.com For instance, they are employed in transesterification reactions and as initiators for the ring-opening polymerization (ROP) of cyclic esters. numberanalytics.comrsc.org Unlike the more stable organotin compounds with Sn-C bonds, tin(II) alkoxides are inorganic compounds that are highly sensitive to moisture and air. google.com The chemistry of tin(II) compounds is distinct from Sn(IV) derivatives, with the Sn(II) center possessing a lone pair of electrons that influences its reactivity and coordination chemistry. acs.org

Significance of Tin(II) Ethoxide in Contemporary Chemical Synthesis

Tin(II) ethoxide (Sn(OC₂H₅)₂) is a metal alkoxide that has garnered significant attention for its specific applications in modern chemical synthesis. thermofisher.comthermofisher.comchemicalbook.comfishersci.de Its primary role is as a specialized catalyst and precursor in materials science.

A major application of Tin(II) ethoxide is as an initiator in the ring-opening polymerization (ROP) of cyclic esters, such as lactides, to produce biodegradable polyesters like polylactic acid (PLA). google.comgoogleapis.com The precise stoichiometry and higher solubility of Tin(II) ethoxide compared to other initiators, like stannous octoate, allow for better control over the polymerization process, leading to polymers with desired molecular weights and narrow dispersities. The mechanism involves the coordination of the tin center to the carbonyl group of the ester, followed by a nucleophilic attack by the ethoxide ligand, which opens the ring and initiates chain growth. rsc.org

Furthermore, Tin(II) ethoxide serves as a valuable precursor for the synthesis of tin-based nanomaterials. It can be hydrolyzed to form tin(II) oxide (SnO), which is a critical step in the production of tin oxide nanoparticles. These nanostructured materials are important in catalysis and electronics. For example, Tin(II) ethoxide is used in flame spray pyrolysis to create high-surface-area, tin-doped oxide supports for catalysts in applications like proton-exchange membrane fuel cells (PEMFCs). The reactivity of the Sn-O bond in tin(II) alkoxides has also been explored in insertion reactions with molecules like carbon dioxide and isocyanates, opening pathways to new tin-based compounds. acs.orgacs.org

Historical Perspectives on the Discovery and Initial Studies of Tin(II) Alkoxides

While the broader field of organotin chemistry dates back to the mid-19th century, the specific investigation of simple, inorganic tin(II) alkoxides is a more recent development. lupinepublishers.comtandfonline.com Early work focused predominantly on the more stable Sn(IV) organometallic derivatives. The synthesis and characterization of tin(II) alkoxides were historically challenging due to their extreme sensitivity to moisture and oxygen, which leads to hydrolysis and oxidation. google.com

One of the key early reports in the systematic study of tin(II) alkoxides was by Gsell and Zeldin in 1975. They described the synthesis of tin(II) n-butoxide via a transesterification reaction, where tin(II) methoxide (B1231860) was refluxed with n-butanol. google.com This work provided a foundational method for preparing other tin(II) alkoxides. Early synthetic attempts for Tin(II) ethoxide involved the direct reaction of tin(II) chloride dihydrate with anhydrous ethanol (B145695). google.comgoogle.com These reactions often yielded a white solid that would rapidly turn yellow, indicating instability, and the product showed very limited solubility in common organic solvents. google.comgoogle.com

These initial studies highlighted the difficulties in handling and characterizing these compounds. The products were often poorly soluble, making purification and structural analysis difficult. cmu.ac.th Despite these challenges, the potential of tin(II) alkoxides as polymerization initiators drove further research, leading to improved synthetic methods, such as those using anhydrous tin(II) chloride and amines in non-polar solvents to produce liquid, soluble tin(II) alkoxides with longer alkyl chains. google.comgoogleapis.com This progression from insoluble, solid products to soluble, liquid initiators was crucial for their practical application in polymer chemistry. google.com

Data Tables

Table 1: Physical and Chemical Properties of Tin(II) Ethoxide

| Property | Value | Source(s) |

| Chemical Formula | C₄H₁₀O₂Sn | thermofisher.comscbt.com |

| Molecular Weight | 208.81 g/mol | ereztech.com |

| Appearance | White powder/crystalline solid | thermofisher.comereztech.com |

| Melting Point | Decomposes at ~200 °C | chemicalbook.comfishersci.pt |

| Solubility | Reacts with water. Insoluble in most organic solvents at room temperature, but dissolves in polar solvents like o-dichlorobenzene at high temperatures. | google.comfishersci.pt |

| Sensitivity | Air and moisture sensitive | ereztech.comfishersci.pt |

| CAS Number | 14791-99-2 | thermofisher.comfishersci.pt |

Table 2: Comparison of Solid Tin(II) Alkoxides (Data from Gsell and Zeldin, 1975)

| Compound | Molecular Formula | Physical Appearance | Melting Point (°C) / Decomposition | Solubility | Source(s) |

| Tin(II) methoxide | Sn(OCH₃)₂ | White solid | 242-243 | Slightly soluble in organic solvents; hardly dissolves in polar solvents at high temperature. | google.com |

| Tin(II) ethoxide | Sn(OC₂H₅)₂ | White solid | Decomposes at T >200 °C | Insoluble in most organic solvents at room temperature; dissolves in polar solvents at high temperature. | google.com |

| Tin(II) n-butoxide | Sn(O-n-C₄H₉)₂ | White solid | 171-172 | Partially soluble in organic solvents. | google.comgoogle.com |

Structure

2D Structure

Propriétés

Numéro CAS |

14791-99-2 |

|---|---|

Formule moléculaire |

C4H10O2Sn |

Poids moléculaire |

208.83 g/mol |

Nom IUPAC |

ethanolate;tin(2+) |

InChI |

InChI=1S/2C2H5O.Sn/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 |

Clé InChI |

XCKWFNSALCEAPW-UHFFFAOYSA-N |

Origine du produit |

United States |

Synthetic Methodologies for Tin Ii Ethoxide

Direct Reaction Approaches

Direct reaction methods are common for synthesizing tin(II) ethoxide, typically involving a tin(II) halide and ethanol (B145695). The choice of base is crucial in these reactions to either facilitate the reaction through transalkoxylation or to neutralize acidic byproducts.

A prevalent method for synthesizing tin(II) ethoxide involves the reaction of tin(II) chloride (SnCl₂) with ethanol. core.ac.uk A base is essential to drive the reaction to completion. The general reaction is as follows:

SnCl₂ + 2 C₂H₅OH + 2 Base → Sn(OC₂H₅)₂ + 2 Base·HCl

The selection of the base influences the reaction mechanism and the purity of the final product.

Alkali metal alkoxides, such as sodium ethoxide (NaOEt), are frequently used as strong bases in the synthesis of tin(II) ethoxide. In this approach, sodium ethoxide reacts with tin(II) chloride in ethanol. The reaction proceeds via a transalkoxylation or salt elimination mechanism where the ethoxide group from the sodium ethoxide replaces the chloride ligands on the tin atom. unm.edu

The reaction can be represented as: SnCl₂ + 2 NaOC₂H₅ → Sn(OC₂H₅)₂ + 2 NaCl

A significant challenge with this method is the separation of the tin(II) ethoxide product from the sodium chloride byproduct, which can be difficult due to the non-volatile nature of tin(II) ethoxide. iaea.org

Table 1: Comparison of Alkali Metal Alkoxides in Synthesis

| Alkoxide | Precursor | Benefit | Challenge |

| Sodium Ethoxide | Tin(II) chloride | Drives reaction via transalkoxylation. | Product can be contaminated with sodium chloride. iaea.org |

| Magnesium Ethoxide | Dihydrofuran | Achieves >90% yields in certain syntheses. | Not a direct synthesis of Tin(II) ethoxide. |

| Potassium Ethoxide | Dihydrofuran | Less effective than magnesium ethoxide in specific reactions. | Not a direct synthesis of Tin(II) ethoxide. |

Amine bases, such as triethylamine (B128534) (NEt₃) or diethylamine (B46881), are utilized to neutralize the hydrogen chloride (HCl) that is formed as a byproduct when tin(II) chloride reacts directly with ethanol. core.ac.ukgoogle.comcmu.ac.th The amine acts as an "HCl scavenger," reacting with the HCl to form an ammonium (B1175870) salt, which can be more easily separated from the desired tin(II) ethoxide product. core.ac.ukmnstate.edu

The reaction proceeds as follows: SnCl₂ + 2 C₂H₅OH + 2 (C₂H₅)₃N → Sn(OC₂H₅)₂ + 2 (C₂H₅)₃NHCl

This method avoids the formation of inorganic salts like NaCl, as the resulting triethylammonium (B8662869) chloride is soluble in excess alcohol, facilitating its removal. core.ac.uk The use of anhydrous conditions is critical to prevent the formation of hydrolysis products like bis-[alkoxidetin(II)] oxide. core.ac.uk

Table 2: Amine Bases in Tin(II) Ethoxide Synthesis

| Amine Base | Role | Advantage |

| Triethylamine | HCl Scavenger core.ac.uk | Forms soluble triethylammonium chloride, simplifying product purification. core.ac.uk |

| Diethylamine | Base/Ligand google.comgoogle.com | Enhances nucleophilicity for substitution of chloride. google.com |

| Pyridine | HCl Scavenger iaea.org | Neutralizes HCl to form a C₅H₅N·HCl adduct. iaea.org |

An alternative approach to synthesizing tin alkoxides is through electrochemical methods. researchgate.netresearchgate.netslu.se This technique involves the anodic dissolution of tin metal in absolute alcohols. researchgate.netslu.se Depending on the specific alcohol used, this process can yield either oxoalkoxides with the general formula Sn₆O₄(OR)₄ or orthoalkoxides like Sn(OR)₂. researchgate.net For instance, the anodic dissolution of tin in n-butanol has been shown to produce tin(II) n-butoxide. researchgate.net This method offers a direct route from the metal to the alkoxide, potentially avoiding halide impurities.

Synthesis from Tin(II) Halides and Alcohols in the Presence of Bases

Alkoxide Exchange and Transetherification Reactions

Alkoxide exchange, also known as alcoholysis or transetherification, is another synthetic strategy. iaea.orgmolaid.com This method involves the reaction of a tin(II) alkoxide with a different alcohol, leading to the exchange of the alkoxide groups. The facility of this exchange typically increases from tertiary to secondary to primary alcohols. iaea.org For example, tin(II) methoxide (B1231860) could be reacted with a higher boiling alcohol like 1-butanol (B46404) in a solvent such as toluene (B28343) to produce tin(II) butoxide. cmu.ac.th However, the success of this method can be limited by the solubility and reactivity of the starting tin alkoxide. cmu.ac.th

Precursor Selection and Purity Considerations in Synthesis

The choice and purity of precursors are paramount in the synthesis of tin(II) ethoxide to ensure a high-quality final product. core.ac.uk

Precursor Selection:

Tin(II) Halides: Anhydrous tin(II) chloride (SnCl₂) is a commonly used precursor. google.commarquette.edu The use of the anhydrous form is crucial, as the dihydrate can introduce water, leading to undesirable hydrolysis products. google.comsigmaaldrich.com Tin(II) bromide has also been investigated as a precursor. core.ac.ukmarquette.edu

Alcohols: Anhydrous ethanol is essential to prevent hydrolysis of the moisture-sensitive tin(II) ethoxide. core.ac.ukgoogle.com

Purity Considerations:

Anhydrous Conditions: All synthetic procedures for tin(II) ethoxide must be carried out under strictly anhydrous and inert conditions (e.g., under nitrogen or argon) because the compound is highly sensitive to moisture and oxygen. core.ac.ukcmu.ac.thereztech.com Even trace amounts of water can lead to the formation of hydrolysis products such as tin(II) oxyhydroxide or tin oxides. core.ac.ukmarquette.edu

Purification: Purification of the final product often involves washing with appropriate dry solvents to remove byproducts like amine hydrochlorides or alkali metal halides. core.ac.ukcmu.ac.th Subsequent drying under vacuum is also a critical step. cmu.ac.th Purity is typically verified using techniques like elemental analysis and spectroscopic methods.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The synthesis of tin(II) ethoxide, a compound highly sensitive to air and moisture, necessitates meticulous control over reaction conditions to maximize yield and ensure product purity. cmu.ac.th Optimization strategies focus on several key parameters, including the choice of precursors, solvents, reaction atmosphere, and temperature. google.comiaea.org

A critical factor is the purity and state of the reactants. The use of anhydrous tin(II) chloride (SnCl₂) is strongly preferred over its dihydrate form (SnCl₂·2H₂O), as the latter is significantly less reactive and can introduce unwanted water, leading to hydrolysis products like tin(II) oxyhydroxide. cmu.ac.thgoogle.comgoogle.commarquette.edu Similarly, the alcohol used must be thoroughly dried. cmu.ac.th A common purification method involves refluxing the alcohol (e.g., ethanol) over a drying agent like sodium metal, followed by distillation from calcium hydride to eliminate residual moisture. cmu.ac.th

The choice of solvent and base is also paramount. While the reaction can be performed using ethanol as both reactant and solvent, employing nonpolar aprotic solvents such as n-heptane, hexane, or toluene can be advantageous. google.comgoogle.com These solvents help to prevent the self-aggregation of the tin(II) alkoxide product, which can lead to poor solubility. google.comgoogle.com The base used to facilitate the reaction, typically by deprotonating the alcohol, also plays a crucial role. Using a 2.0-2.1 mole equivalence of a base like diethylamine relative to the anhydrous tin(II) chloride has been shown to enhance the nucleophilicity in the substitution of the chloride ligands. google.comgoogle.com

Maintaining an inert atmosphere using Schlenk lines or a glovebox is non-negotiable throughout the synthesis, handling, and storage of tin(II) ethoxide to prevent hydrolysis and oxidation. cmu.ac.th Temperature control at different stages of the reaction can further refine the process. For instance, a specific protocol involves dissolving anhydrous tin(II) chloride in n-heptane at 25-38 °C, adding diethylamine at a cooler temperature of 15-20 °C, and then adding the alcohol solution while maintaining the temperature at 25-38 °C. google.com The reaction time and stirring speed are also variables that affect the quantity of the final product. iaea.org

Systematic optimization can be achieved using Design of Experiments (DoE) frameworks, which allow for the methodical variation of parameters like temperature, catalyst loading, and molar ratios to identify the conditions for highest yield and selectivity.

Table 1: Optimized Reaction Parameters for Tin(II) Alkoxide Synthesis

| Parameter | Recommended Condition | Rationale | Source |

| Tin Precursor | Anhydrous Tin(II) Chloride (SnCl₂) | Avoids less reactive dihydrate form and prevents hydrolysis. cmu.ac.thgoogle.comgoogle.com | cmu.ac.thgoogle.comgoogle.com |

| Alcohol | Anhydrous (e.g., dried over Na, distilled from CaH₂) | Prevents side reactions and formation of hydrolysis products. cmu.ac.th | cmu.ac.th |

| Solvent | Nonpolar aprotic (e.g., n-heptane, toluene) | Prevents self-aggregation and improves solubility of the product. google.comgoogle.com | google.comgoogle.com |

| Base | Diethylamine (2.0-2.1 mole equivalence to SnCl₂) | Enhances nucleophilicity for chloride substitution. google.comgoogle.com | google.comgoogle.com |

| Atmosphere | Inert (Nitrogen or Argon) | Tin(II) ethoxide is highly sensitive to air and moisture. cmu.ac.th | cmu.ac.th |

| Temperature | Controlled at specific stages (e.g., 15-38 °C) | Optimizes reaction rate and minimizes side products. google.com | google.com |

| Stirring | Vigorous/Controlled Speed | Affects reaction kinetics and overall product yield. iaea.org | iaea.org |

Synthetic Routes for Related Tin(II) Alkoxide Derivatives

Several synthetic strategies exist for preparing a range of tin(II) alkoxide derivatives, Sn(OR)₂, beyond the simple ethoxide. These methods provide access to compounds with varying alkyl groups (R), which can alter properties such as solubility and reactivity. google.comgoogle.com The primary routes include metathesis reactions, reactions with tin amides, and transesterification. cmu.ac.thresearchgate.net

The most common laboratory-scale synthesis involves a metathesis reaction between tin(II) chloride and an alkali metal alkoxide (MOR). researchgate.net This method is straightforward but may not be ideal for industrial-scale production. researchgate.net

Another effective route is the reaction of tin(II) amides, such as tin(II) bis(trimethylsilyl)amide (Sn[N(SiMe₃)₂]₂), with the desired alcohol (ROH). researchgate.net This method has been successfully used to synthesize tin(II) derivatives of various functionalized aminoalcohols. researchgate.net

Transesterification offers a way to convert an existing tin(II) alkoxide into another. cmu.ac.th For example, reacting tin(II) methoxide with a higher boiling point alcohol allows for the exchange of the methoxy (B1213986) group for a larger alkoxy group. cmu.ac.th

A well-documented process has been developed for the synthesis of liquid tin(II) alkoxides with longer alkyl chains, such as tin(II) n-butoxide, tin(II) n-hexoxide, and tin(II) n-octoxide, which exhibit improved solubility in common organic solvents. google.comgoogle.comwipo.int This process involves reacting anhydrous tin(II) chloride with the corresponding long-chain alcohol (n-butanol, n-hexanol, or n-octanol) in a nonpolar aprotic solvent like n-heptane, using diethylamine as a base. google.comgoogle.comwipo.int The resulting products are viscous, dark yellow liquids, in contrast to the solid nature of alkoxides with shorter alkyl chains. google.comgoogle.com

Furthermore, existing tin(II) alkoxides can serve as precursors for more complex derivatives. For instance, tin(II) isopropoxide and tin(II) tert-butoxide react with heteroallenes like aryl or alkyl isocyanates to form mono- or bis-iso-carbamate Sn(II) complexes. acs.org

Table 2: Synthetic Routes for Tin(II) Alkoxide Derivatives

| Synthetic Method | General Reaction | Reactants | Typical Products | Source |

| Metathesis | SnCl₂ + 2 MOR → Sn(OR)₂ + 2 MCl | Tin(II) Halide, Alkali Metal Alkoxide | Simple Tin(II) Alkoxides | researchgate.net |

| From Tin Amides | Sn[N(SiMe₃)₂]₂ + 2 ROH → Sn(OR)₂ + 2 HN(SiMe₃)₂ | Tin(II) Amide, Alcohol | Tin(II) Alkoxides, Tin(II) Aminoalkoxides | researchgate.net |

| Transesterification | Sn(OR')₂ + 2 ROH → Sn(OR)₂ + 2 R'OH | Tin(II) Alkoxide, Higher Boiling Alcohol | Tin(II) Alkoxides with different alkyl groups | cmu.ac.th |

| Liquid Alkoxide Process | SnCl₂ + 2 ROH + 2 Et₂NH → Sn(OR)₂ + 2 Et₂NH₂Cl | Anhydrous SnCl₂, Long-chain Alcohol, Diethylamine | Liquid Tin(II) n-butoxide, n-hexoxide, n-octoxide | google.comgoogle.comwipo.int |

| Heteroallene Insertion | Sn(OR)₂ + n R'-NCO → Sn(OR)₂₋ₙ[OC(OR)NR']ₙ | Tin(II) Alkoxide, Isocyanate | Tin(II) iso-carbamate complexes | acs.org |

Structural Elucidation and Spectroscopic Characterization of Tin Ii Ethoxide

Advanced Spectroscopic Techniques for Structural Analysis

NMR spectroscopy is a powerful tool for investigating the structure of tin(II) ethoxide in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of tin and the organic ligands.

¹¹⁹Sn NMR spectroscopy is particularly crucial for directly probing the tin center. The chemical shift (δ) in a ¹¹⁹Sn NMR spectrum is highly sensitive to the oxidation state and coordination number of the tin atom. rsc.orgresearchgate.net For tin(II) compounds, these shifts can span a very wide range. huji.ac.il The observed ¹¹⁹Sn chemical shift for tin(II) alkoxides provides definitive evidence of the +2 oxidation state and offers insights into the geometry around the tin atom. An increase in coordination number or electron density at the tin center generally results in an upfield shift (a more negative ppm value). rsc.org In solution, tin(II) alkoxides can exist as monomers or aggregate to form dimers or other oligomeric species, and ¹¹⁹Sn NMR is instrumental in identifying the species present. researchgate.net

| Technique | Application for Tin(II) Ethoxide | Typical Information Gained |

|---|---|---|

| ¹¹⁹Sn NMR | Directly probes the tin nucleus. | Confirms Sn(II) oxidation state, determines coordination number, and identifies monomeric/oligomeric species in solution. rsc.orgresearchgate.net |

¹H and ¹³C NMR spectroscopy are used to characterize the ethoxide (–OCH₂CH₃) ligands attached to the tin atom. nih.gov

¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the ethoxide group. Typically, one would expect to see a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–OCH₂–) protons, arising from spin-spin coupling between adjacent non-equivalent protons. The integration of these signals confirms the ratio of protons, consistent with the ethoxide structure.

¹³C NMR: The carbon-13 NMR spectrum shows distinct signals for the two carbon atoms of the ethoxide ligand (the methyl carbon and the methylene carbon). bhu.ac.in The chemical shifts of these carbons provide further confirmation of the ligand's structure and its bonding to the tin atom. bhu.ac.in

Data from both ¹H and ¹³C NMR can also indicate the presence of impurities, such as residual ethanol (B145695) or hydrolysis products. rsc.org

| NMR Nucleus | Expected Signals for Ethoxide Ligand | Information Provided |

|---|---|---|

| ¹H | Triplet (–CH₃), Quartet (–OCH₂–) | Confirms the presence and structure of the ethoxide group. nih.gov |

| ¹³C | Two distinct signals for –CH₃ and –OCH₂– carbons | Verifies the carbon skeleton of the ligand. bhu.ac.in |

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. mdpi.com For tin(II) ethoxide, FT-IR is used to identify the characteristic vibrational modes of the Sn-O and C-O bonds. iaea.org

The key vibrational bands in the FT-IR spectrum of tin(II) ethoxide include:

Sn-O Stretching: The stretching vibration of the tin-oxygen bond is a crucial indicator of the formation of the metal alkoxide. This band typically appears in the far-infrared region, often between 500 and 600 cm⁻¹.

C-O Stretching: The stretching vibration of the carbon-oxygen bond in the ethoxide ligand is also a characteristic feature, usually observed in the range of 1000-1100 cm⁻¹. ias.ac.inrsc.org

C-H Stretching and Bending: Vibrations corresponding to the C-H bonds of the ethyl group appear at higher wavenumbers (around 2800-3000 cm⁻¹) and in the fingerprint region, respectively. ias.ac.in

The absence of a broad absorption band around 3200-3600 cm⁻¹, which is characteristic of the O-H stretching of alcohols, is used to confirm that the product is free from residual ethanol and has not undergone hydrolysis. ias.ac.in

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Sn-O Stretch | 500 - 600 | Confirms the formation of the tin-oxygen bond. |

| C-O Stretch | 1000 - 1100 | Characteristic of the ethoxide ligand. ias.ac.inrsc.org |

| C-H Stretch | ~2800 - 3000 | Confirms the presence of the ethyl group. ias.ac.in |

| O-H Stretch (Absence) | ~3200 - 3600 | Indicates purity from alcohol and hydrolysis products. ias.ac.in |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. sciex.com It is used to determine the molecular weight of tin(II) ethoxide and to analyze its fragmentation pattern, which can provide further structural confirmation. epa.gov Techniques like electrospray ionization (ESI) are often employed for organometallic compounds. upce.cz

In the mass spectrum of tin(II) ethoxide, the molecular ion peak [Sn(OC₂H₅)₂]⁺ would be expected. The spectrum also displays a characteristic isotopic pattern due to the multiple stable isotopes of tin, which serves as a clear fingerprint for tin-containing fragments. upce.cz Analysis of the fragmentation pattern can reveal the loss of ethoxy groups or other neutral fragments, helping to piece together the molecule's structure. researchgate.netlew.ro For instance, the fragmentation of related metal alkoxides often shows the loss of neutral molecules like acetaldehyde (B116499) or ethylene. lew.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy

Diffraction Methods for Solid-State Structure Determination

For tin(II) compounds, this technique is particularly important for revealing the stereochemically active lone pair of electrons on the tin atom, which influences the coordination geometry. nih.govresearchgate.net In the solid state, tin(II) ethoxide may exist as a polymer. For example, the related compound thallium tin ethoxide, [Tl₂Sn(OEt)₆]n, was found to be a one-dimensional polymer. acs.org The electrosynthesis of tin(II) ethoxide can sometimes yield oxoalkoxides, such as Sn₆O₄(OEt)₄, which has been characterized by X-ray crystallography as an octahedral [Sn₆] cluster. researchgate.net Powder X-ray diffraction (PXRD) can also be used to identify the crystalline phases present in a bulk sample. copernicus.org

| Technique | Information Obtained | Relevance to Tin(II) Ethoxide |

|---|---|---|

| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles. copernicus.orgnih.gov | Provides definitive solid-state structure, reveals coordination geometry and the influence of the lone pair. nih.govresearchgate.net |

| Powder X-ray Diffraction (PXRD) | Identifies crystalline phases in a bulk sample. copernicus.org | Confirms the phase purity of the synthesized material. |

X-ray Crystallography for Definitive Molecular and Crystal Structures

Obtaining single crystals of simple, monomeric tin(II) ethoxide for X-ray crystallography has proven to be exceptionally difficult due to its tendency to hydrolyze. However, significant success has been achieved in the crystallographic analysis of its partial hydrolysis product, the hexanuclear oxoalkoxide, Sn₆O₄(OEt)₄. researchgate.netresearchgate.netresearchgate.net This stable derivative provides critical insight into the structural chemistry of tin(II) ethoxide.

The anodic dissolution of tin metal in absolute ethanol has been shown to yield Sn₆O₄(OEt)₄. researchgate.net X-ray crystallographic data reveal that the molecule features an adamantane-like Sn₆O₄ core. rsc.org The structure is based on an octahedral [Sn₆] cluster where four of the eight faces of the octahedron are capped by triply bridging (µ₃) oxo ligands, and the other four faces are capped by triply-bridging ethoxide groups. researchgate.netresearchgate.netrsc.org This arrangement results in a highly symmetric and stable cage-like structure. The formation of such oxo-clusters is a common feature for tin(II) alkoxides upon controlled or partial hydrolysis. researchgate.netresearchgate.netmdpi.com

In related tin(IV) ethoxide chemistry, modified precursors have been crystallized and analyzed. For instance, Sn(OEt)₂(η²-acac)₂ crystallizes in the monoclinic system (space group P2₁/n), while the tetranuclear species Sn₄(µ₃-O)₂(µ₂-OEt)₄(OEt)₆(η²-acac)₂ crystallizes in the triclinic system (space group P1̄). researchgate.net Although these are tin(IV) compounds, their structural complexity underscores the varied coordination environments tin can adopt with ethoxide ligands.

X-ray Diffraction (XRD) for Crystalline Phase Analysis

Powder X-ray diffraction (XRD) is a primary technique for analyzing the crystalline phases of materials. For tin(II) ethoxide, its application is often focused on the characterization of its decomposition or hydrolysis products rather than the compound itself, a consequence of its instability. researchgate.netmarquette.edu

When tin(II) ethoxide is used as a precursor in the synthesis of tin oxides, XRD is employed to identify the resulting crystalline phases. For example, upon heating, tin(II) ethoxide decomposes to tin(II) oxide (SnO). Further heating in air can lead to the formation of tin(IV) oxide (SnO₂). marquette.edu XRD patterns of these resulting materials are compared to standard diffraction data, such as those for the cassiterite phase of SnO₂, to confirm their identity and assess crystallinity. researchgate.net

Elemental Composition Verification and Purity Assessment

Elemental analysis is a fundamental technique for confirming the stoichiometric formula of tin(II) ethoxide and assessing its purity. The theoretical composition is based on its molecular formula, C₄H₁₀O₂Sn. ereztech.comscbt.com Commercial suppliers and researchers rely on this method to ensure the quality of the synthesized material.

Purity verification involves the quantitative determination of carbon, hydrogen, and tin content. The results are compared against the calculated theoretical percentages. A close agreement, typically within a ±0.4% deviation, is considered critical for confirming the correct stoichiometry and high purity.

Several sources provide data on the elemental composition and purity of tin(II) ethoxide, which are summarized in the table below.

| Property | Value/Range | Source(s) |

| Molecular Formula | C₄H₁₀O₂Sn | ereztech.comscbt.com |

| Molecular Weight | 208.83 g/mol | ereztech.comscbt.com |

| Purity (by elemental analysis) | 97.5% | ereztech.com |

| Purity (minimum) | 99% | strem.com |

| Elemental Analysis (%C) | 22.4 - 23.6% | ereztech.com |

| Elemental Analysis (%H) | 4.7 - 5.0% | ereztech.com |

| Theoretical %C | 23.01% | |

| Theoretical %H | 4.83% | |

| Theoretical %Sn | 56.85% |

The provided ranges for carbon and hydrogen content from commercial sources fall close to the theoretical values, indicating a high degree of purity in the analyzed batches. ereztech.com

Studies on Aggregation State and Molecular Complexity in Solution

The behavior of tin(II) ethoxide in solution is marked by a tendency towards aggregation, which influences its solubility and reactivity. The compound is generally described as being poorly soluble in common organic solvents, a characteristic attributed to the formation of polymeric or aggregated species in the solid state. cmu.ac.thgoogle.com

Even when solubilized, tin(II) alkoxides can exist as a mixture of various aggregation states. Research on liquid tin(II) alkoxides suggests that they can be composed of monomers, dimers, trimers, and/or other oligomers. google.com This molecular complexity is a key factor in their application, for instance, as initiators in ring-opening polymerization, where the exact nature of the active species is crucial.

Specific studies have provided insights into the aggregation of tin(II) ethoxide. Gas-liquid chromatography analysis of a prepared sample indicated that the main product was a dimer of tin ethoxide. iaea.org The degree of aggregation can also be influenced by the steric bulk of the alkoxide ligands; typically, larger, bulkier ligands lead to lower degrees of molecular complexity. unm.edu

Modern analytical techniques such as Small-Angle X-ray Scattering (SAXS) can be used to monitor the aggregation states of metal alkoxides under reaction conditions, providing real-time information on the size and shape of the species in solution. For related tin(II) compounds, such as tin(II) neo-pentoxide, ¹¹⁹Sn NMR studies have shown that a polymeric solid-state structure is disrupted into smaller oligomers upon dissolution. researchgate.net This dynamic behavior is likely characteristic of tin(II) ethoxide as well, with the equilibrium between different aggregated forms being sensitive to solvent, concentration, and temperature.

Influence of Synthesis Conditions on Product Structure and Purity

The structure and purity of the final tin(II) ethoxide product are highly dependent on the synthesis conditions. Its extreme sensitivity to moisture and oxygen necessitates that all manipulations be carried out under an inert atmosphere using anhydrous reagents. cmu.ac.th

The choice of starting materials is critical. Syntheses often begin with anhydrous tin(II) chloride (SnCl₂), as the use of its dihydrate form (SnCl₂·2H₂O) can introduce water, leading to undesirable hydrolysis products. cmu.ac.thgoogle.com The presence of even small amounts of moisture can result in the formation of partially hydrolyzed species like bis-[alkoxidetin(II)]oxide or the stable Sn₆O₄(OH)₄ cluster. unh.edu

The reaction is typically carried out by reacting SnCl₂ with ethanol in the presence of a base. The choice of base and solvent system can significantly impact the physical properties of the product. For example:

Using a base like triethylamine (B128534) in ethanol often yields a solid product that is poorly soluble. google.com This method also produces a triethylamine hydrochloride byproduct, which must be thoroughly removed, often by washing with a solvent like chloroform (B151607) in which the byproduct is soluble but the desired tin(II) ethoxide is not. unh.edu

A patented process describes the synthesis of liquid, soluble tin(II) alkoxides by using diethylamine (B46881) as the base in a non-polar aprotic solvent like n-heptane. google.com This solvent is thought to solvate the tin(II) ethoxide molecules as they form, preventing the self-aggregation that leads to poor solubility. google.comgoogle.com

The reaction temperature and time also play a role in the yield and purity of the product. iaea.org Ultimately, careful control over the reaction environment—excluding water and oxygen—and strategic selection of reagents and solvents are paramount to obtaining pure tin(II) ethoxide and influencing its final form, whether as a poorly soluble solid or a more reactive, soluble liquid. cmu.ac.thgoogle.com

Chemical Reactivity and Mechanistic Studies of Tin Ii Ethoxide

Lewis Acidity and Coordination Chemistry

The chemical behavior of tin(II) ethoxide is largely dictated by the electronic nature of the tin(II) center, which possesses a lone pair of electrons and vacant d-orbitals. This configuration imparts significant Lewis acidic character, allowing it to act as an electron pair acceptor. iaea.org This fundamental property is the cornerstone of its reactivity, enabling the expansion of its coordination sphere and facilitating its role in substrate activation and the formation of complex molecular architectures. iaea.org When tin(II) ethoxide interacts with electron-rich species, it can lead to hypervalent structures with sp³d or sp²d² hybridization. iaea.org

As a Lewis acid, tin(II) ethoxide readily coordinates with a variety of electron-donating molecules or ligands. This interaction is crucial for substrate activation, a key step in many catalytic processes. A prominent example is its use as an initiator in the ring-opening polymerization (ROP) of cyclic esters like lactide. The generally accepted mechanism involves the coordination of the carbonyl oxygen of the ester to the electrophilic tin(II) center. This coordination polarizes the acyl-oxygen bond of the ester, making the carbonyl carbon more susceptible to nucleophilic attack by an ethoxide group, thereby initiating the polymerization cascade. The stability and reactivity of these coordinated species are critical for controlling the polymerization process.

The coordination of ligands to the tin(II) center can be observed through spectroscopic shifts. For instance, in tin(II) complexes with oxygen tripodal ligands, the coordination of the P=O group to the tin center is confirmed by a significant shift of the ν(P=O) absorption to lower wavenumbers in the FT-IR spectrum. nih.gov

The Lewis acidic nature of tin(II) ethoxide also drives the formation of a diverse range of both homometallic and heterometallic coordination complexes. In the solid state, tin(II) alkoxides often exist as polymers with bridging alkoxy groups, a result of intermolecular Sn-O coordination. iaea.org

More complex heterometallic structures can be synthesized by reacting tin(II) compounds with other metal-organic species. These reactions leverage the ability of the tin(II) center to coordinate with ligands already bound to another metal, or to directly interact with other metal centers. For example, robust heterometallic cores such as M(μ-OEt)₂Sn (where M = Ti, Ta) can be formed by reacting a metal chloride with a metal alkoxide, demonstrating the stability of the bridging ethoxide structure. researchgate.net Other documented heterometallic complexes include clusters featuring tungsten, iron, and titanium, highlighting the versatility of tin(II) in forming complex inorganic frameworks. nih.gov

| Complex Type | Example Formula/Core | Interacting Metal(s) |

| Homometallic Polymer | [Sn(OEt)₂]ₙ | Sn |

| Heterometallic Amide | [{Sn(μ-NᵗBu)₂W(NᵗBu)₂}₂] | Sn, W |

| Heterobimetallic Alkoxide | [(EtOH)(OEt)₃Ta(μ-OEt)₂SnCl₄] | Sn, Ta |

| Heterometallic Cluster | [(μ-ONep)₂Sn₃(μ-THME)₂Ti(ONep)₂] | Sn, Ti |

Hydrolysis and Solvolysis Reactions

Tin(II) ethoxide is exceptionally sensitive to moisture and readily undergoes hydrolysis upon exposure to water. This high reactivity stems from the electrophilic nature of the tin(II) center, which easily coordinates with water molecules, initiating a cascade of reactions that ultimately yield tin oxide species. The reaction is often difficult to control and can lead to a variety of intermediate and final products depending on the reaction conditions, such as the amount of water and the pH of the medium. iaea.org

The hydrolysis of tin(II) ethoxide is a multi-step process that begins with the nucleophilic attack of a water molecule on the Lewis acidic tin center. This initial coordination is followed by an internal proton transfer from the coordinated water molecule to one of the ethoxide ligands. This step results in the elimination of a molecule of ethanol (B145695) and the formation of a tin hydroxide (B78521) intermediate, (EtO)Sn-OH. iaea.org

These tin hydroxide species are generally unstable and undergo subsequent condensation reactions. Two of these intermediate molecules can react, eliminating either a molecule of water (from two hydroxide groups) or a molecule of ethanol (from a hydroxide and an ethoxide group) to form a stable Sn-O-Sn oxo bridge. iaea.org This condensation process continues, building up a polymeric network that eventually precipitates as tin(II) oxide (SnO) or related hydrated species.

The proposed mechanistic steps are as follows:

Coordination: Sn(OEt)₂ + H₂O → [Sn(OEt)₂(H₂O)]

Proton Transfer & Elimination: [Sn(OEt)₂(H₂O)] → (EtO)Sn-OH + EtOH

Condensation: 2 (EtO)Sn-OH → (EtO)Sn-O-Sn(OEt) + H₂O

Further Condensation: Leads to (SnO)ₙ polymer

Under conditions of controlled or partial hydrolysis, where the amount of water is substoichiometric, stable multinuclear oxoalkoxide clusters can be isolated. These clusters represent kinetic or thermodynamic intermediates on the pathway from the molecular precursor to the bulk oxide material. researchgate.netresearchgate.net

A well-characterized example is the hexanuclear cluster Sn₆O₄(OEt)₄, which can be synthesized via the anodic dissolution of tin in ethanol or through careful partial hydrolysis. researchgate.net X-ray crystallography has revealed that this molecule possesses a highly symmetric adamantane-like [Sn₆O₄] core. researchgate.net The structure consists of an octahedron of six tin atoms, with four faces capped by μ₃-oxo ligands and the other four faces capped by μ₃-ethoxide ligands. researchgate.net The formation of such stable oxo-clusters is a common feature in the hydrolysis of many metal alkoxides. researchgate.netslu.se Another common intermediate that can form, particularly from the hydrolysis of other tin(II) precursors, is the tin(II) oxyhydroxide cluster, Sn₆O₄(OH)₄. marquette.eduresearchgate.net

| Species | Formula | Description |

| Hydroxide Intermediate | (EtO)Sn-OH | Unstable species formed after initial water coordination and ethanol elimination. |

| Oxoalkoxide Cluster | Sn₆O₄(OEt)₄ | A stable, hexanuclear cluster with an adamantane-like [Sn₆O₄] core. |

| Oxyhydroxide Cluster | Sn₆O₄(OH)₄ | A common hydrolysis product, particularly from amine precursors, which serves as a precursor to tin oxides. |

| Final Product | SnO | Tin(II) oxide, the ultimate product of complete hydrolysis and condensation. |

Thermal Decomposition Pathways

The thermal stability of tin(II) ethoxide is limited, and it decomposes upon heating. While detailed mechanistic studies on the thermal decomposition of pure tin(II) ethoxide are not extensively documented, the pathways can be inferred from the behavior of other metal alkoxides and the well-studied decomposition of its hydrolysis products. It has been noted that solid tin(II) ethoxide decomposes at temperatures above 200°C. google.com

The decomposition of its primary hydrolysis product, tin(II) oxyhydroxide (Sn₆O₄(OH)₄), has been investigated in detail. This compound undergoes thermal decomposition in a multi-stage process. The first step involves dehydration, where the hydroxyl groups are eliminated as water, a process that occurs at approximately 450 K (177 °C). researchgate.netresearchgate.net This dehydration leads to the formation of a poorly crystalline tin(II) oxide (SnO) intermediate. researchgate.netresearchgate.net

| Decomposition Stage | Precursor | Temperature Range (in air) | Key Products |

| Dehydration | Sn₆O₄(OH)₄ | ~450 K (177 °C) | SnO (amorphous/poorly crystalline), H₂O |

| Oxidation | SnO | 573 - 773 K (300 - 500 °C) | Sn₃O₄ (intermediate), SnO₂ (cassiterite) |

Decomposition to Tin(II) Oxide and Organic Byproducts

The formation of tin(II) oxide is a key outcome of this process, making tin(II) ethoxide a viable precursor for the synthesis of tin oxide materials. The decomposition pathway is a critical aspect of its application in materials science, particularly in methods like sol-gel or chemical vapor deposition where controlled thermal degradation is required.

| Precursor | Solid Decomposition Product | Physical Form |

| Tin(II) ethoxide | Tin(II) oxide (SnO) | White to off-white powder |

Influence of Temperature on Decomposition Products

Temperature is a critical parameter governing the decomposition of tin(II) ethoxide and the nature of the final products. The decomposition process is reported to commence at approximately 200°C. strem.comfishersci.ca At this temperature, the primary solid product is tin(II) oxide (SnO).

If the decomposition is carried out in the presence of air and at higher temperatures, further oxidation of the initial product can occur. The tin(II) oxide formed can be oxidized to tin(IV) oxide (SnO₂), a more thermodynamically stable oxide of tin. wikipedia.org This subsequent oxidation highlights the importance of controlling the atmospheric conditions during the thermal treatment of tin(II) ethoxide to obtain the desired tin oxide phase. For instance, heating in an inert atmosphere would favor the formation of SnO, while heating in air would promote the formation of SnO₂. wikipedia.org

Table of Decomposition Products vs. Temperature and Atmosphere

| Temperature | Atmosphere | Primary Solid Product(s) |

|---|---|---|

| ~200°C | Inert | Tin(II) oxide (SnO) |

Ligand Exchange Reactions and Alcoholysis

Tin(II) ethoxide readily participates in ligand exchange reactions, particularly alcoholysis (also known as alcohol interchange). iaea.org This type of reaction involves the exchange of the ethoxide groups with other alkoxy groups when the compound is treated with a different alcohol. The general equilibrium for this reaction is:

Sn(OCH₂CH₃)₂ + 2 R'OH ⇌ Sn(OR')₂ + 2 CH₃CH₂OH

The facility of this exchange is influenced by the steric nature of the alcohol, with the reactivity generally increasing from tertiary to secondary to primary alcohols. iaea.org This trend is driven by the steric hindrance around the tin center and the nucleophilicity of the incoming alcohol. For example, reacting tin(II) ethoxide with a higher boiling alcohol, such as 1-butanol (B46404), can be used to synthesize tin(II) butoxide, with the equilibrium being driven by the removal of the more volatile ethanol.

The mechanism of alcoholysis is believed to proceed through an initial coordination of the incoming alcohol molecule to the tin center, forming an intermediate species. iaea.org This is followed by proton transfer and the elimination of an ethanol molecule. The presence of a stereochemically active lone pair of electrons on the Sn(II) center can influence the coordination geometry and the reactivity of the intermediate.

Comparative Reactivity with Other Organotin Compounds and Metal Alkoxides

The reactivity of tin(II) ethoxide is distinct when compared to other organotin compounds and metal alkoxides, primarily due to the +2 oxidation state of the tin atom and the nature of the tin-oxygen bond.

Comparison with Organotin(IV) Compounds: Unlike organotin compounds which are defined by the presence of at least one stable tin-carbon (Sn-C) bond, tin(II) ethoxide is an inorganic compound. Organotin(IV) compounds, such as dibutyltin (B87310) dilaurate, are generally more stable towards hydrolysis and air oxidation than tin(II) alkoxides. gelest.com The Sn-C bond is relatively non-polar and less susceptible to cleavage by moisture compared to the highly polar and reactive Sn-O bond in tin(II) ethoxide. gelest.com Furthermore, the chemistry of Sn(II) compounds is significantly influenced by the presence of a lone pair of electrons, which is absent in Sn(IV) derivatives. This lone pair imparts unique coordination and reactivity patterns to tin(II) ethoxide.

Comparison with Other Metal Alkoxides: Tin(II) ethoxide's reactivity is comparable to other moisture-sensitive metal alkoxides. However, the Lewis acidity and reactivity can vary significantly depending on the metal. For instance, tin(II) alkoxides can undergo insertion reactions with heteroallenes like isocyanates, a reaction also observed with other metal alkoxides, though the kinetics and products may differ. nih.gov

Comparison with Tin(II) Mercaptides: When compared to organotin compounds with tin-sulfur bonds, such as tin mercaptides (R₂Sn(SR')₂), tin(II) ethoxide is much more susceptible to hydrolysis. The tin-sulfur bond is less readily cleaved by water in neutral solutions than the tin-oxygen bond in alkoxides. gelest.com

Interactive Data Table: Comparative Reactivity

| Compound Type | Defining Bond | Stability to Hydrolysis | Key Reactivity Feature |

|---|---|---|---|

| Tin(II) Ethoxide | Sn-O (alkoxide) | Low (highly sensitive) | Lone pair on Sn(II) influences coordination; undergoes alcoholysis and insertion reactions. nih.gov |

| Organotin(IV) Alkoxides | Sn-C, Sn-O | Moderate | Sn-C bond is stable; used as catalysts. gelest.com |

| Organotin(IV) Mercaptides | Sn-C, Sn-S | High | Sn-S bond is more resistant to hydrolysis than Sn-O. gelest.com |

Applications in Advanced Materials Synthesis and Catalysis

Precursor Chemistry in Thin Film Deposition

The role of tin(II) ethoxide as a precursor is pivotal in the deposition of high-quality tin oxide thin films. Its chemical structure and reactivity are well-suited for techniques that require volatile and reactive starting materials to form solid films on a substrate.

Atomic Layer Deposition (ALD) is a thin film deposition technique that relies on sequential, self-limiting surface reactions. While direct use of tin(II) ethoxide in ALD is not extensively documented in the provided results, the closely related tributyltin ethoxide has been studied for the ALD of tin oxide films. researchgate.netacs.orgacs.orgnih.govresearchgate.net In these processes, the substrate is exposed to alternating pulses of the tin precursor and an oxidant like ozone. researchgate.netacs.orgacs.orgnih.govresearchgate.net

The ALD process using tributyltin ethoxide and ozone on a hydroxyl-terminated silicon dioxide surface demonstrates a clear ligand-exchange mechanism. acs.orgnih.govresearchgate.net The tributyltin ethoxide chemisorbs onto the surface hydroxyl groups. acs.orgnih.govresearchgate.net A subsequent pulse of ozone reacts with the butyl groups, forming surface carbonate and formate (B1220265) species. acs.orgnih.govresearchgate.net The next pulse of the tin precursor then removes these species, characteristic of a self-limiting ALD process. acs.orgnih.govresearchgate.net This process has been shown to produce good quality, carbon-free tin oxide films. acs.orgnih.gov A growth rate of 0.62 Å/cycle was achieved at 225 °C in a cross-flow reactor. acs.orgacs.orgnih.gov

Other tin precursors used in ALD for tin oxide films include tin halides, amides, and other alkyltin compounds. researchgate.net For instance, ALD of tin oxide films has been achieved at temperatures as low as 50 °C using a newly synthesized tin precursor and hydrogen peroxide, yielding highly pure and conductive films. acs.org The growth rate in this system was approximately 0.18 nm/cycle within an ALD window of up to 150 °C. acs.org

Chemical Vapor Deposition (CVD) is another widely used technique for depositing thin films, where volatile precursors are introduced into a reaction chamber and decompose on a heated substrate to form the desired material. While information on tin(II) ethoxide in CVD is limited in the provided search results, other tin alkoxides like tetra(tert-butoxy)tin (Sn(OBut)4) have proven effective for depositing tin oxide films via Metal-Organic Chemical Vapor Deposition (MOCVD) at temperatures between 250-400°C without an additional oxidant. google.com

Aerosol-assisted chemical vapor deposition (AACVD) is a variation of CVD that allows for the use of precursors that may not be highly volatile or thermally stable. rsc.org For instance, antimony-doped tin oxide (ATO) thin films have been successfully deposited via AACVD using butyltin trichloride (B1173362) and antimony(III) ethoxide in methanol (B129727) at 450 °C. rsc.org This highlights the utility of ethoxide compounds in CVD processes for creating doped oxide films. rsc.org

Solution-based deposition methods offer a cost-effective and scalable approach to thin film fabrication. These techniques involve the application of a precursor solution to a substrate, followed by a thermal treatment to form the final oxide film. Tin(II) ethoxide is a suitable precursor for these methods.

For example, tin oxide thin films can be produced by sol-gel dip coating or spin coating. researchgate.net A solution of tin(II) ethoxide diluted in its parent alcohol can be used to create these films on substrates like sapphire. researchgate.net Subsequent drying and thermal treatments induce the crystallization of tin oxide. researchgate.net These methods are capable of producing both polycrystalline and epitaxial thin films. researchgate.net

Solution combustion synthesis (SCS) is another solution-based method where different tin precursors can be used to study their effect on the final film properties. unibo.it While specific details on tin(II) ethoxide in SCS were not found, the method's flexibility in precursor choice suggests its potential applicability.

Role in Sol-Gel Chemistry for Oxide Materials

Sol-gel chemistry is a versatile wet-chemical technique used to produce solid materials from small molecules. The process involves the conversion of a precursor solution (sol) into an integrated network (gel) of either discrete particles or network polymers. Tin(II) ethoxide is a valuable precursor in sol-gel synthesis due to its reactivity and ability to form tin oxide networks. unm.edu

Tin(II) ethoxide is utilized in the sol-gel synthesis of nanostructured tin-based oxides. researchgate.net For instance, it can be used to synthesize tin oxide nano-islands on sapphire substrates through dip-coating. researchgate.net Post-deposition thermal treatments lead to the formation of these nanostructures. researchgate.net

The sol-gel process using tin(IV) ethoxide has been shown to produce spherical tin oxide particles composed of very small crystallites of SnO₂ (cassiterite). unm.edu This indicates that ethoxide precursors can be used to create hierarchically structured materials. unm.edu The sol-gel technique also allows for the formation of SnO₂ within porous silicon layers. researchgate.net

The general sol-gel process with metal alkoxides involves hydrolysis and condensation reactions. Hydrolysis replaces the alkoxide groups with hydroxyl groups, and subsequent condensation reactions form metal-oxygen-metal bonds, leading to the oxide material. unm.edu

Tin(II) ethoxide and related alkoxides are also instrumental in the synthesis of heterometallic oxide systems, where two or more different metal oxides are combined at the molecular level. This is often achieved through sol-gel or MOCVD techniques using mixed-metal precursor solutions.

For instance, heterometallic alkoxides of butyltin(IV) have been synthesized and are noted to be volatile and soluble, making them excellent single-source precursors for mixed-metal oxide systems via both sol-gel and MOCVD methods. ijnrd.org While direct examples using tin(II) ethoxide for heterometallic systems were not prominent in the search results, the principle of using mixed alkoxide solutions is well-established. For example, a heterometallic oxide of zinc and tin was prepared by mixing a zinc methoxy-ethoxide solution with tin tert-butoxide. diva-portal.org The use of niobium ethoxide as an additive to a TiO₂ colloidal solution to form an Nb₂O₅–TiO₂ electron transport layer in perovskite solar cells further illustrates the application of ethoxides in creating mixed oxide materials. rsc.org

Catalytic Applications in Polymerization Reactions

Tin(II) ethoxide, with the chemical formula Sn(OCH₂CH₃)₂, is a significant organometallic compound utilized in catalysis, particularly in the realm of polymerization. Its Lewis acidic nature allows it to facilitate a variety of chemical transformations by coordinating with electron-rich species, thereby activating them and lowering the activation energy of reactions. This property is central to its function as a catalyst in the synthesis of polymers.

Initiator in Ring-Opening Polymerization (ROP) of Cyclic Esters

Tin(II) ethoxide serves as a highly effective initiator for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and ε-caprolactone, to produce aliphatic polyesters. cmu.ac.th These polyesters are valued for their biocompatibility and biodegradability, making them suitable for various biomedical applications. cmu.ac.thpsu.edu The use of tin(II) alkoxides like tin(II) ethoxide directly as initiators has gained attention because they can offer more precise control over the polymerization process compared to catalyst/co-initiator systems. cmu.ac.thresearchgate.net

The ring-opening polymerization of cyclic esters initiated by tin(II) ethoxide proceeds through a coordination-insertion mechanism. cmu.ac.thrsc.org This mechanism involves several key steps:

Coordination: The tin center of the ethoxide coordinates to the carbonyl oxygen of the cyclic ester monomer. This coordination increases the electrophilicity of the monomer's carbonyl carbon and the nucleophilicity of the ethoxide ligand. rsc.orgresearchgate.net

Nucleophilic Attack: An ethoxide ligand from the tin compound performs a nucleophilic attack on the activated carbonyl carbon of the monomer. cmu.ac.thresearchgate.net

Ring-Opening: This attack leads to the cleavage of the acyl-oxygen bond of the cyclic ester, resulting in the opening of the ring. researchgate.netdiva-portal.org

Chain Propagation: The process continues with the sequential coordination and insertion of more monomer units into the tin-oxygen bond of the growing polymer chain. rsc.orgdiva-portal.org The growing chain remains attached to the tin atom through an alkoxide bond. diva-portal.org

This mechanism is distinct from cationic or anionic polymerization pathways and is characteristic of many metal alkoxide initiators. rsc.org Theoretical studies using density functional theory (DFT) have supported the coordination-insertion mechanism, identifying the transition states and intermediates involved in the process. researchgate.netresearchgate.net

Kinetic studies of the ring-opening polymerization of cyclic esters initiated by tin(II) alkoxides have provided valuable insights into the reaction dynamics. The polymerization is often found to follow first-order kinetics with respect to the monomer concentration. psu.eduresearchgate.netrsc.org However, the solubility of solid tin(II) alkoxide initiators in the monomer can be a limiting factor, sometimes leading to deviations from first-order kinetics and prolonged induction periods. psu.eduresearchgate.net Liquid tin(II) alkoxides, which can be more soluble, have been shown to lead to faster reaction rates. researchgate.netgoogle.com

The rate of polymerization is influenced by several factors, including the structure of the alkoxide initiator. For instance, increasing the steric bulk of the alkoxide group can decrease the initiation efficiency. researchgate.net Non-isothermal differential scanning calorimetry (DSC) has been employed to determine the kinetic parameters, such as activation energy (Ea), for these polymerization reactions. researchgate.net For example, while specific data for tin(II) ethoxide is not detailed in the provided results, analogous systems with tin(II) n-butoxide have been studied extensively, with activation energies for the ROP of L-lactide determined to be in the range of 52–84 kJ/mol depending on the analytical method used.

Table 1: Activation Energies (Eₐ) for Tin(II) Alkoxide-Initiated ROP of L-Lactide

| Method | Eₐ Range (kJ/mol) |

| Kissinger (dynamic) | 52–76 |

| Friedman (isoconv.) | 53–84 |

| Broido–de Ruiter (B/D) | 76–84 |

Note: Data pertains to tin(II) n-butoxide, with analogous behavior expected for the ethoxide derivative due to structural similarities.

Tin(II) ethoxide and other tin(II) alkoxides are often compared to stannous octoate (tin(II) 2-ethylhexanoate), a widely used catalyst for the ROP of cyclic esters. cmu.ac.thatamanchemicals.com While stannous octoate is effective, it is technically a catalyst that requires a co-initiator, typically an alcohol, to form the true initiating tin alkoxide species in situ. cmu.ac.thresearchgate.net

The direct use of tin(II) ethoxide as an initiator offers several advantages over the stannous octoate/alcohol system:

Precise Stoichiometry: Using a pre-formed initiator like tin(II) ethoxide allows for a more direct and controlled stoichiometry, which can lead to better control over the polymerization and reduce side reactions.

Higher Reactivity and Activity: Tin(II) alkoxides generally exhibit higher activity compared to tin(IV) alkoxides and even aluminum alkoxides. cmu.ac.th This is attributed to the lower steric hindrance around the tin atom, which facilitates monomer coordination, and the stronger polarization of the tin-oxygen bond. cmu.ac.th

Reduced Side Reactions: The in situ formation of the initiator from stannous octoate can introduce complexities and potential side reactions, such as transesterification, which can broaden the molecular weight distribution of the resulting polymer. cmu.ac.thresearchgate.net The direct use of tin(II) ethoxide can help minimize these unwanted reactions.

However, a significant challenge with some tin(II) alkoxides, including the solid form of tin(II) ethoxide, is their poor solubility in common organic solvents and cyclic ester monomers due to molecular aggregation. cmu.ac.thresearchgate.netgoogle.comgoogle.com This can complicate polymerization kinetics. researchgate.net In contrast, stannous octoate is generally soluble in common organic solvents and molten lactones. cmu.ac.th

A key advantage of using tin(II) ethoxide as an initiator in a living polymerization process is the ability to control the molecular weight and dispersity (Đ), also known as the polydispersity index (PDI), of the resulting polymer. cmu.ac.thrsc.org In an ideal living polymerization, the number-average molecular weight (Mₙ) of the polymer increases linearly with monomer conversion and can be predetermined by the initial monomer-to-initiator molar ratio. rsc.orgresearchgate.net

ROP initiated by tin(II) alkoxides can proceed as a "living" polymerization, which allows for the synthesis of polymers with narrow molecular weight distributions (low dispersity, typically Đ < 1.2). rsc.orgresearchgate.net This level of control is crucial for applications requiring well-defined polymer architectures. diva-portal.org However, side reactions like transesterification can lead to a broadening of the molecular weight distribution. cmu.ac.th The choice of initiator and reaction conditions plays a critical role in minimizing these side reactions and achieving narrow dispersity. researchgate.netrsc.org

Role in Other Catalytic Transformations (e.g., Transesterification)

Beyond ring-opening polymerization, tin(II) compounds, by virtue of their Lewis acidity, are effective catalysts for other transformations, notably transesterification reactions. researchgate.net Transesterification is a key reaction in various industrial processes, including the production of biodiesel. ctc-n.org

Tin-based catalysts have demonstrated high activity in the transesterification of triglycerides with alcohols. researchgate.netctc-n.org The mechanism involves the coordination of the tin catalyst to the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. researchgate.netscielo.br While tin(II) ethoxide itself is less commonly cited for this specific application compared to stannous octoate or other tin salts, its fundamental catalytic properties are applicable. researchgate.net One of the challenges with some homogeneous tin catalysts in these reactions can be their high solubility in the polar byproducts, which can make catalyst recovery and reuse difficult. researchgate.net

Fabrication of Functional Inorganic Materials for Non-Biological Applications

Tin(II) ethoxide serves as a versatile precursor in the fabrication of various functional inorganic materials, primarily through its conversion to tin oxides. Its utility stems from the ability to produce high-purity, nanostructured materials with tailored properties for specific non-biological applications. The sol-gel process and flame spray pyrolysis are common techniques where tin(II) ethoxide is employed to synthesize these advanced materials.

Catalytic Supports and Electrodes

Tin(II) ethoxide is a key precursor in the synthesis of nanostructured tin-based oxides for applications as catalytic supports, particularly in proton-exchange membrane fuel cells (PEMFCs). These materials offer enhanced stability and corrosion resistance compared to traditional carbon supports. cambridge.org

Flame spray pyrolysis (FSP) of tin(II) ethoxide, often in combination with other metal alkoxides like niobium(V) ethoxide and antimony(III) ethoxide, yields doped tin oxide (SnO₂) powders. cambridge.org These powders possess high surface areas (greater than 50 m²/g) and electronic conductivities (greater than 0.01 S/cm), which are critical requirements for effective catalyst supports in PEMFCs. cambridge.org The resulting materials exhibit pore sizes predominantly in the range of 10 to 100 nm, further enhancing their suitability for catalytic applications. cambridge.org

Research has demonstrated that SnO₂-based supports derived from tin(II) ethoxide and other alkoxide precursors through FSP can lead to well-dispersed platinum catalyst particles of approximately 1 nm. cambridge.org This one-step synthesis process provides microstructures that are highly promising for use as cathodes in PEMFCs. cambridge.org The use of alkoxide precursors like tin(II) ethoxide in FSP has been shown to produce catalyst support materials with microstructural properties superior to those prepared by co-precipitation methods using chloride precursors. cambridge.orgsintef.no

In addition to FSP, sol-gel processes utilizing tin alkoxides are employed to create catalytic materials. For instance, antimony-doped tin oxide (ATO) has been synthesized via a sol-gel method combined with a hydrothermal process, where tin tetrachloride is converted to tin ethoxide in an ethanol (B145695) solution. mpg.de This process facilitates the incorporation of antimony into the SnO₂ lattice, which imparts the necessary electrical conductivity for electrode applications. mpg.de

Table 1: Properties of Tin Oxide-Based Catalytic Supports from Alkoxide Precursors

| Material | Precursors | Synthesis Method | Key Properties | Application |

|---|---|---|---|---|

| Sb and Nb-doped SnO₂ | Tin(II) 2-ethylhexanoate, Antimony(III) ethoxide, Niobium(V) ethoxide | Flame Spray Pyrolysis (FSP) | Surface Area: >50 m²/g Electronic Conductivity: >0.01 S/cm Pore Size: 10-100 nm | PEMFC Cathode Catalyst Support cambridge.org |

| Pt on Sb-doped SnO₂ | Tin(II) 2-ethylhexanoate, Antimony(III) ethoxide, Platinum(II) acetylacetonate | One-step FSP | Well-dispersed Pt particles (~1 nm) | PEMFC Cathodes cambridge.org |

| Antimony Doped Tin Oxide (ATO) | Tin tetrachloride (converted to tin ethoxide in situ), Antimony acetate | Sol-gel with Hydrothermal Process | Incorporation of Sb into SnO₂ lattice for conductivity | Electrode Material mpg.de |

Gas Sensing Materials

Tin(II) ethoxide is an important precursor for the synthesis of tin oxide (SnO₂), a prominent material in the field of gas sensing. rsc.orgresearchgate.net The sensitivity of SnO₂-based gas sensors is highly dependent on the material's microstructure, particularly the nanocrystallite size and film thickness. instras.com The use of alkoxide precursors like tin(II) ethoxide in sol-gel and other solution-based methods allows for the creation of nanostructured SnO₂ with optimized properties for detecting various gases. rsc.orgresearchgate.netinstras.com

A key advantage of using tin alkoxides is the ability to produce high-purity aqueous colloidal precursors that are free of organic contaminants and sorbed ions. rsc.orgresearchgate.net This leads to the formation of self-assembled SnO₂ micro- and nanosphere-based thick films that are highly effective for gas sensing. cnr.it These sensors have demonstrated a rapid and reversible increase in electrical conductivity in response to gases like hydrogen (H₂) and carbon monoxide (CO), with short recovery times. rsc.org

The sol-gel dip-coating technique using an alkoxide precursor can produce nanocrystalline SnO₂ thin films with thicknesses of 100–150 nm and crystallite sizes of 6–8 nm. instras.com Such films have shown high sensitivity to hydrogen gas at room temperature. instras.com The general mechanism involves the adsorption of oxygen molecules on the SnO₂ surface, which creates a potential barrier and increases electrical resistance. When a reducing gas is introduced, it reacts with the adsorbed oxygen, releasing electrons back into the SnO₂ and decreasing the resistance. instras.com

Furthermore, tin oxide-based materials are used in sensors for detecting the degradation of industrial fluids, such as hydraulic oil. unito.it By analyzing the headspace of the fluid, these sensors can monitor its aging process in real-time. unito.it

Table 2: Performance of Tin Oxide-Based Gas Sensors from Alkoxide Precursors

| Sensing Material | Precursor Type | Synthesis Method | Target Gas | Key Performance Metrics |

|---|---|---|---|---|

| Self-assembled SnO₂ micro- and nanospheres | Alkoxide-derived aqueous colloid | Self-assembly from aqueous sol | H₂, CO (100 ppm) | Quickly emerging and reversible response (20-30 times increase in conductivity), short recovery times (10s) rsc.org |

| Nanocrystalline SnO₂ thin film | Alkoxide precursor | Sol-gel dip-coating | H₂ (4 vol.%) | Sensitivity of 394% at room temperature instras.com |

| SnO₂-based hollow nanospheres | Not specified | Not specified | Ethanol (1000 ppm) | Sensitivity of 75, response time of 4s, recovery time of 10s mdpi.com |

Transparent Conducting Oxides

Tin(II) ethoxide is a precursor for producing tin oxide (SnO₂), a key component in transparent conducting oxides (TCOs). diva-portal.orgresearchgate.net TCOs are materials that exhibit both high electrical conductivity and optical transparency, making them essential for applications like flat-panel displays, solar cells, and electrochromic windows. diva-portal.org SnO₂ is an attractive TCO material due to its wide bandgap of approximately 3.6 eV, chemical stability, and the abundance and low cost of tin. diva-portal.orgnih.govacs.org

The sol-gel technique, utilizing alkoxide precursors, is a common method for depositing undoped and doped SnO₂ thin films. researchgate.net The properties of these films, such as their morphology and the incorporation of dopants, can be controlled by adjusting the synthesis parameters. researchgate.net For instance, doping SnO₂ with elements like antimony (Sb) or fluorine (F) can significantly enhance its electrical conductivity. researchgate.net

Indium tin oxide (ITO), a solid solution of indium(III) oxide (In₂O₃) and tin(IV) oxide (SnO₂), is one of the most widely used TCOs. nih.govindium.com It is typically composed of 90% In₂O₃ and 10% SnO₂ by weight. nih.govindium.com While not directly synthesized from tin(II) ethoxide in all commercial processes, the fundamental role of tin oxide highlights the importance of tin precursors in this field. The development of solution-based methods, such as those involving heterometallic alkoxides, presents a promising route for the large-scale manufacturing of TCOs for applications like CIGS solar cells. diva-portal.org

Research has also explored tantalum (Ta) as a dopant for SnO₂, with tantalum(V) ethoxide used as a precursor in aerosol-assisted chemical vapor deposition (AACVD). acs.org Ta-doped SnO₂ has shown potential to yield higher conductivities and mobilities compared to conventionally doped materials. nih.gov

Table 3: Properties of Tin Oxide-Based Transparent Conducting Oxides

| Material | Composition | Key Properties | Typical Applications |

|---|---|---|---|

| Tin Oxide (SnO₂) | SnO₂ | Wide bandgap (~3.6 eV), n-type semiconductor, chemically stable diva-portal.orgnih.govacs.org | Solar cells, gas sensors, optoelectronic devices nih.govsathyabama.ac.in |

| Indium Tin Oxide (ITO) | Typically 90 wt% In₂O₃, 10 wt% SnO₂ | High optical transmittance (>90%), low resistivity (~8 x 10⁻⁵ Ω cm) nih.govindium.comnih.gov | Flat-panel displays, touch screens, solar cells diva-portal.orgindium.com |

| Antimony-doped Tin Oxide (ATO) | SnO₂ doped with Sb | Enhanced electrical conductivity | Transparent electrodes mpg.deresearchgate.net |

| Tantalum-doped Tin Oxide (TaTO) | SnO₂ doped with Ta | Potentially higher conductivity and mobility than FTO and ATO nih.gov | Large surface area applications (e.g., photovoltaics) nih.gov |

Computational and Theoretical Investigations of Tin Ii Ethoxide

Quantum Chemical Studies on Electronic Structure

Quantum chemical studies are fundamental to elucidating the electronic properties that dictate the chemical behavior of tin(II) ethoxide. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) is a robust computational method used to predict the ground-state electronic structure and equilibrium geometry of molecules. arxiv.org For tin(II) complexes, DFT calculations, often employing hybrid functionals like B3LYP, are utilized to perform geometry optimization. researchgate.netnih.gov This process determines the lowest energy arrangement of atoms in the molecule, providing precise information on bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

Theoretical models often consider both monomeric Sn(OC₂H₅)₂ and its aggregated forms, such as the dimer [Sn(OC₂H₅)₂]₂. The calculations reveal that due to the stereochemically active 5s² lone pair on the tin atom, the geometry around the Sn(II) center is typically distorted. nih.gov In dimeric structures, which are common for metal alkoxides, the molecule can adopt a structure with a central four-membered Sn₂O₂ ring. acs.org

| Parameter | Monomer (Sn(OEt)₂) | Dimer ([Sn(OEt)₂]₂) | Reference Compound/Method |

|---|---|---|---|

| Sn-O (terminal) Bond Length (Å) | ~1.95 - 2.05 | ~1.98 - 2.08 | Based on related Sn(II) complexes |

| Sn-O (bridging) Bond Length (Å) | N/A | ~2.15 - 2.30 | Based on related Sn(II) complexes |

| O-Sn-O Bond Angle (°) | ~85 - 95 | ~75 - 85 (within ring) | Distortion due to lone pair |

| Sn-O-Sn Bond Angle (°) | N/A | ~95 - 105 | Characteristic of Sn₂O₂ core |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding a molecule's reactivity. ossila.com The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept them. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com

For tin(II) ethoxide, the HOMO is expected to have significant contributions from the p-orbitals of the oxygen atoms and the 5s lone pair of the tin atom. The LUMO is primarily localized on the tin center, corresponding to vacant 5p orbitals. This distribution makes the oxygen atoms and the tin lone pair the primary sites for nucleophilic or donor activity, while the tin atom itself is the primary Lewis acid or electrophilic site. researchgate.netresearchgate.net From the energies of these frontier orbitals, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.gov

| Descriptor | Formula | Typical Calculated Value (eV) | Interpretation |

|---|---|---|---|

| HOMO Energy (E_HOMO) | - | -6.0 to -7.5 | Energy of the outermost electron; relates to ionization potential. |

| LUMO Energy (E_LUMO) | - | -0.5 to -1.5 | Energy of the first unoccupied orbital; relates to electron affinity. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~5.0 - 6.5 | Indicates chemical stability and reactivity. |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -3.5 to -4.5 | Measures the escaping tendency of electrons. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | ~2.5 - 3.25 | Measures resistance to change in electron distribution. |

Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the pathways of reactions involving tin(II) ethoxide, such as its role as an initiator in ring-opening polymerization (ROP) of cyclic esters. rsc.orgresearchgate.net The generally accepted pathway for this type of reaction is the coordination-insertion mechanism. rsc.org

Theoretical models using DFT can calculate the potential energy surface for the reaction, identifying the structures of intermediates and transition states. The key steps elucidated by these models are:

Coordination: The substrate, such as a lactide monomer, coordinates to the Lewis acidic tin(II) center. The tin atom uses its vacant d-orbitals for this interaction, which activates the carbonyl group of the substrate. rsc.orgsathyabama.ac.in

Nucleophilic Attack and Insertion: The ethoxide ligand, now more nucleophilic due to its bond with the tin center, attacks the activated carbonyl carbon of the substrate. rsc.org This step proceeds through a transition state, leading to the cleavage of the ester bond and the insertion of the monomer into the Sn-O bond. rsc.orgresearchgate.net

Studies on the closely related tin(II) n-butoxide have shown that the process involves multiple intermediates and at least two transition states. researchgate.net The rate-determining step is often found to be the initial coordination and ring-opening of the monomer at the tin center. researchgate.net Similar mechanisms involving ligand exchange are modeled for reactions like the atomic layer deposition using related precursors like tributyltin ethoxide. researchgate.net

Investigation of Metal-Ligand Bonding Characteristics